molecular formula C12H19NO B1646558 2-(4-ethylphenoxy)-N,N-dimethylethanamine CAS No. 1339903-09-1

2-(4-ethylphenoxy)-N,N-dimethylethanamine

Cat. No.: B1646558
CAS No.: 1339903-09-1
M. Wt: 193.28 g/mol
InChI Key: FVICGTAIGPKMLR-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N,N-dimethylethanamine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of an ethyl group attached to a phenoxy ring, which is further connected to a dimethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N,N-dimethylethanamine typically involves the reaction of 4-ethylphenol with an appropriate alkylating agent to introduce the ethyl group. This is followed by the reaction with N,N-dimethylethanolamine under suitable conditions to form the final product. The reaction conditions often include the use of a base such as sodium or potassium hydroxide to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions include various substituted phenoxy derivatives, amines, and phenolic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-ethylphenoxy)-N,N-dimethylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and coatings with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-ethylphenoxy)methylbenzamides: These compounds share a similar phenoxy structure but differ in their functional groups.

    Phenoxyacetic acid derivatives: These compounds have a phenoxy group attached to an acetic acid moiety.

Uniqueness

2-(4-ethylphenoxy)-N,N-dimethylethanamine is unique due to its specific combination of an ethylphenoxy group with a dimethylethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

The compound 2-(4-ethylphenoxy)-N,N-dimethylethanamine , also known by its chemical formula C12H17NO, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, exploring the compound's mechanisms, efficacy, and safety through various studies and data analyses.

This compound is characterized by its unique structure, which includes an ethylphenoxy group and a dimethylethanamine moiety. The IUPAC name reflects its chemical composition and functional groups, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC12H17NO
Molecular Weight205.27 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and ion channels. Its structural features suggest potential affinity for G-protein coupled receptors (GPCRs), which are crucial in mediating numerous physiological processes.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's cytotoxicity and antimicrobial properties. For instance, a study demonstrated that at concentrations above 100 μg/mL, the compound exhibited significant cytotoxic effects on HeLa cells and HaCaT cells, with a marked decrease in cell viability over time .

Table 2: Cytotoxicity of this compound

Concentration (μg/mL)HeLa Cell Viability (%)HaCaT Cell Viability (%)
0100100
509085
1007065
5002015

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicated effectiveness against several bacterial strains, particularly those associated with biofilm formation, such as Pseudomonas aeruginosa and Escherichia coli . The anti-biofilm activity is particularly noteworthy, suggesting potential applications in treating infections where biofilm formation is a challenge.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various compounds, including this compound. The results highlighted that this compound demonstrated significant inhibitory effects on biofilm formation in E. coli, indicating its potential utility in clinical settings where biofilm-related infections are prevalent.

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the interaction of this compound with neurotransmitter receptors. The findings suggested that it may modulate serotonin and dopamine pathways, leading to implications for mood regulation and anxiety disorders .

Safety Profile

While the biological activities of this compound are promising, safety assessments remain critical. The cytotoxicity observed at higher concentrations raises concerns regarding therapeutic windows and potential side effects. Further research is necessary to establish safe dosage ranges and long-term effects.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-11-5-7-12(8-6-11)14-10-9-13(2)3/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVICGTAIGPKMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.